molecular formula C9H14O B3267876 3,5,5-Trimethylcyclohex-3-en-1-one CAS No. 471-01-2

3,5,5-Trimethylcyclohex-3-en-1-one

Cat. No. B3267876
CAS RN: 471-01-2
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
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Patent
US04010205

Procedure details

A mixture of 1380 g of a product obtained according to the hereinabove given process (β-phorone content: 51.6%) and 7 g of cobaltIII -acetylacetonate (Wacker Chemie GmbH, Munich, West Germany) was heated to about 50° under vigorous stirring (turbine speed: 1000 t/min). Air was then added to the said mixture at an initial flow of about 100-150 l/h, this flow being then progressively increased to about 300 l/h.
[Compound]
Name
product
Quantity
1380 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:7]=[C:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1.C/C(/[O-])=C/C(C)=[O:15]>>[CH3:1][C:2]1([CH3:10])[CH2:3][C:4](=[O:9])[CH:5]=[C:6]([CH3:8])[C:7]1=[O:15]

Inputs

Step One
Name
product
Quantity
1380 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CC(=C1)C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=C/C(=O)C)/[O-]

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring (turbine speed: 1000 t/min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated to about 50°
ADDITION
Type
ADDITION
Details
Air was then added to the said mixture at an initial flow of about 100-150 l/h
TEMPERATURE
Type
TEMPERATURE
Details
this flow being then progressively increased to about 300 l/h.

Outcomes

Product
Name
Type
Smiles
CC1(C(C(=CC(C1)=O)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.